

# Spectroscopic Profile of p-Azidoacetophenone: A Technical Guide

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## Compound of Interest

Compound Name: *p*-Azidoacetophenone

Cat. No.: B014680

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This guide provides a detailed overview of the spectroscopic data for **p-azidoacetophenone**, a versatile chemical intermediate in organic synthesis and drug discovery. The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data, along with the experimental protocols for their acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development.

## Spectroscopic Data

The spectroscopic data for **p-azidoacetophenone** is crucial for its identification and characterization. While a comprehensive, publicly available dataset from a single source is scarce, the following tables summarize the expected and reported spectral features based on data from analogous compounds and spectral prediction tools.

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **p-Azidoacetophenone**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.95	Doublet	2H	Aromatic (ortho to -C(O)CH <sub>3</sub> )
~7.10	Doublet	2H	Aromatic (ortho to -N <sub>3</sub> )
~2.55	Singlet	3H	Methyl (-CH <sub>3</sub> )

Note: The chemical shifts are predicted based on the analysis of substituted acetophenones. The exact values may vary depending on the solvent and experimental conditions.

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for **p-Azidoacetophenone**

Chemical Shift ( $\delta$ ) ppm	Assignment
~197.0	Carbonyl (C=O)
~145.0	Aromatic (C-N <sub>3</sub> )
~134.0	Aromatic (C-C(O)CH <sub>3</sub> )
~130.0	Aromatic (CH, ortho to -C(O)CH <sub>3</sub> )
~119.0	Aromatic (CH, ortho to -N <sub>3</sub> )
~26.5	Methyl (-CH <sub>3</sub> )

Note: These values are estimations based on known substituent effects on the  $^{13}\text{C}$  NMR spectra of aromatic compounds.

Table 3: IR Spectroscopic Data for **p-Azidoacetophenone**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~2120 - 2160	Strong	Asymmetric stretch of the azide group (-N <sub>3</sub> )
~1685	Strong	Carbonyl (C=O) stretch of the ketone
~1600, ~1500	Medium	Aromatic C=C stretching vibrations
~1280	Medium	Symmetric stretch of the azide group (-N <sub>3</sub> )
~840	Strong	Para-substituted benzene C-H bend

Note: The characteristic strong absorption of the azide group is a key feature in the IR spectrum.

Table 4: UV-Vis Spectroscopic Data for **p-Azidoacetophenone**

$\lambda_{\text{max}}$ (nm)	Molar Absorptivity ( $\epsilon$ )	Solvent	Assignment
~250-280	High	e.g., Ethanol	$\pi \rightarrow \pi^*$ transition of the aromatic system
~310	Moderate	e.g., Ethanol	$n \rightarrow \pi^*$ transition of the azide group

Note: Aryl azides typically exhibit two absorption bands. The exact wavelengths and molar absorptivities can be influenced by the solvent polarity.

## Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented above.

### 2.1 NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for  $^1\text{H}$  NMR and 75 MHz or higher for  $^{13}\text{C}$  NMR.

- **Sample Preparation:** A sample of **p-azidoacetophenone** (typically 5-10 mg for  $^1\text{H}$  NMR and 20-50 mg for  $^{13}\text{C}$  NMR) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in a standard 5 mm NMR tube.<sup>[1][2]</sup> Tetramethylsilane (TMS) is usually added as an internal standard (0 ppm).
- **Data Acquisition:** The NMR tube is placed in the spectrometer's probe. For  $^1\text{H}$  NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For  $^{13}\text{C}$  NMR, a larger number of scans is typically required due to the lower natural abundance of the  $^{13}\text{C}$  isotope.

- **Data Processing:** The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.

## 2.2 IR Spectroscopy

Infrared (IR) spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer.

- **Sample Preparation:** For a solid sample like **p-azidoacetophenone**, the spectrum can be obtained using the KBr pellet method or as a thin film from a solution.
  - **KBr Pellet:** A small amount of the sample (1-2 mg) is ground with anhydrous potassium bromide (KBr, ~100 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
  - **Thin Film:** The compound is dissolved in a volatile solvent (e.g., chloroform), and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound.
- **Data Acquisition:** A background spectrum of the empty sample holder (or the pure KBr pellet) is recorded. The sample is then placed in the spectrometer, and the sample spectrum is acquired. The instrument software automatically subtracts the background spectrum.
- **Data Analysis:** The resulting spectrum shows the transmittance or absorbance of infrared radiation as a function of wavenumber ( $\text{cm}^{-1}$ ).

## 2.3 UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectra are recorded on a UV-Vis spectrophotometer.

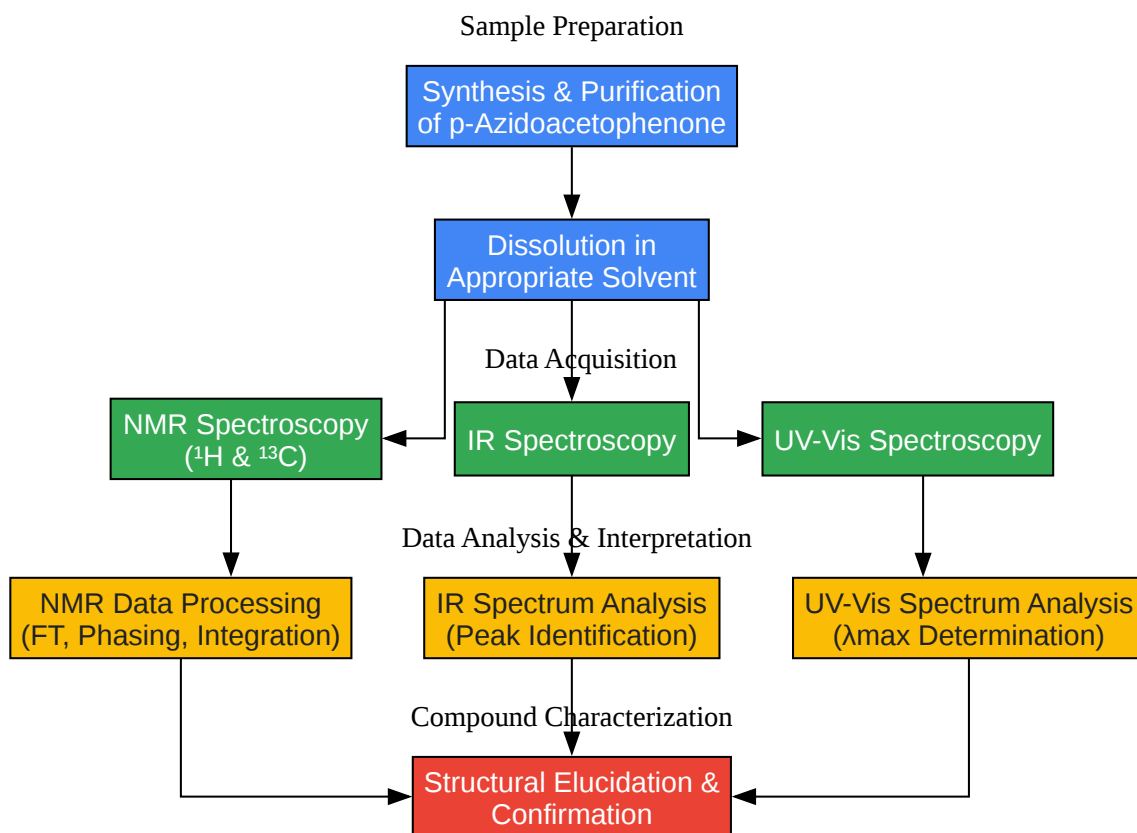
- **Sample Preparation:** A dilute solution of **p-azidoacetophenone** is prepared in a suitable UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration is adjusted to ensure that the absorbance falls within the linear range of the instrument (typically between 0.1 and 1.0).
- **Data Acquisition:** A cuvette filled with the pure solvent is used to record a baseline spectrum. The sample solution is then placed in the spectrophotometer, and the absorbance is

measured over a range of wavelengths (e.g., 200-400 nm).

- Data Analysis: The spectrum is plotted as absorbance versus wavelength. The wavelengths of maximum absorbance ( $\lambda_{\text{max}}$ ) are identified.

## Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **p-azidoacetophenone**.



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Caption: General workflow for spectroscopic analysis of **p-Azidoacetophenone**.

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## References

- 1. m.youtube.com [m.youtube.com]
- 2. m.youtube.com [m.youtube.com]
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